molecular formula C6H3BrN2OS B1509816 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one CAS No. 199538-83-5

6-Bromothiazolo[5,4-b]pyridin-2(1H)-one

Cat. No.: B1509816
CAS No.: 199538-83-5
M. Wt: 231.07 g/mol
InChI Key: AREYEENXOSVVDY-UHFFFAOYSA-N
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Description

6-Bromothiazolo[5,4-b]pyridin-2(1H)-one is a chemical compound with the molecular formula C6H3BrN2S . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular weight of this compound is 230.09 . The linear formula is C6H4BrN3S . For a detailed molecular structure analysis, it would be beneficial to refer to mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not explicitly mentioned in the search results. For a comprehensive chemical reactions analysis, it would be beneficial to refer to peer-reviewed papers and technical documents .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 230.09 and a linear formula of C6H4BrN3S . For a comprehensive physical and chemical properties analysis, it would be beneficial to refer to peer-reviewed papers and technical documents .

Mechanism of Action

The mechanism of action of 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one is not explicitly mentioned in the search results. For a comprehensive understanding of the mechanism of action, it would be beneficial to refer to peer-reviewed papers and technical documents .

Safety and Hazards

6-Bromothiazolo[5,4-b]pyridin-2(1H)-one is classified as having acute toxicity, both oral and inhalation, and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions of 6-Bromothiazolo[5,4-b]pyridin-2(1H)-one are not explicitly mentioned in the search results. For a comprehensive understanding of the future directions, it would be beneficial to refer to peer-reviewed papers and technical documents .

Properties

IUPAC Name

6-bromo-1H-[1,3]thiazolo[5,4-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-3-1-4-5(8-2-3)11-6(10)9-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREYEENXOSVVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=O)S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737606
Record name 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199538-83-5
Record name 6-Bromo[1,3]thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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